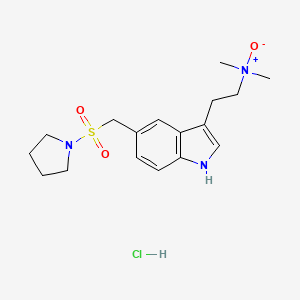

N-oxyde de céviméline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

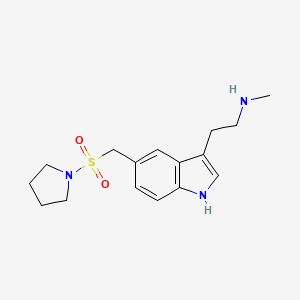

Cevimeline N-Oxide is a derivative of Cevimeline . Cevimeline is a synthetic analog of the natural alkaloid muscarine with a particular agonistic effect on M1 and M3 receptors . It is used in the treatment of dry mouth and Sjögren’s syndrome .

Molecular Structure Analysis

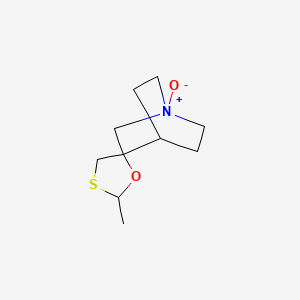

The molecular formula of Cevimeline N-Oxide is C10H17NO2S . It has an average mass of 215.313 Da and a monoisotopic mass of 215.097992 Da . The ChemSpider ID for Cevimeline N-Oxide is 52084231 .Physical and Chemical Properties Analysis

Cevimeline N-Oxide has a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 215.09799996 g/mol, and the molecular weight is 215.31 g/mol .Applications De Recherche Scientifique

Neuropharmacologie et traitement de la maladie d'Alzheimer

La céviméline a montré un potentiel dans le domaine de la neuropharmacologie, en particulier dans le traitement de la maladie d'Alzheimer (MA) {svg_1}. Il a été constaté qu'elle améliorait les déficits cognitifs induits expérimentalement chez les modèles animaux {svg_2}. De plus, elle a démontré une influence positive sur la pathologie tau et a réduit les niveaux de peptide bêta-amyloïde (Aβ) dans le liquide céphalo-rachidien des patients atteints de la maladie d'Alzheimer {svg_3}. Bien que la céviméline n'ait pas été approuvée par la FDA pour son utilisation chez les patients atteints de la MA et qu'il manque d'études cliniques confirmant et étendant cette découverte, elle pourrait représenter une percée dans le traitement de la MA {svg_4}.

Traitement de la xérostomie dans le syndrome de Sjögren

La céviméline a été utilisée efficacement dans le traitement de la xérostomie (bouche sèche) chez les patients atteints du syndrome de Sjögren {svg_5}. Elle stimule la sécrétion salivaire chez les animaux et les humains, à la fois avec une fonction normale des glandes salivaires et avec une sécrétion salivaire altérée {svg_6}. L'administration orale de 30 mg de céviméline chez l'homme induit une augmentation modérée et durable du flux salivaire, et l'effet est maintenu pendant au moins 4 à 6 heures {svg_7}. L'efficacité clinique de la céviméline dans le soulagement des symptômes de la xérostomie, notamment la sécheresse buccale et les difficultés à mâcher, à avaler et à parler, a été démontrée par des essais cliniques randomisés en double aveugle contrôlés par placebo {svg_8}.

Mécanisme D'action

Target of Action

Cevimeline N-Oxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline N-Oxide, as a muscarinic agonist, binds to and activates the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by Cevimeline N-Oxide influences the neuromodulator acetylcholine . This interaction can lead to improvements in symptoms of diseases like Alzheimer’s, where memory loss is a key symptom .

Pharmacokinetics

Cevimeline N-Oxide is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins . This suggests that Cevimeline N-Oxide is extensively bound to tissues . It is metabolized by isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .

Result of Action

The activation of the muscarinic M1 and M3 receptors by Cevimeline N-Oxide leads to an increase in secretion from the secretory glands . This can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .

Action Environment

The action of Cevimeline N-Oxide can be influenced by environmental factors. For instance, the N-oxidation reaction of Cevimeline was completely blocked by the addition of thiourea, a specific inhibitor of flavin-containing mono-oxygenase (FMO) . This suggests that the presence of certain substances in the environment can affect the metabolism and hence the action of Cevimeline N-Oxide.

Safety and Hazards

Orientations Futures

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . It has also demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although Cevimeline has not been approved by the FDA for use among Alzheimer’s disease patients and there is a lack of clinical studies confirming and extending this finding, it might represent a breakthrough in the treatment of Alzheimer’s disease . The potential of Cevimeline N-Oxide in this context remains to be explored.

Analyse Biochimique

Biochemical Properties

Cevimeline N-Oxide, as a metabolite of Cevimeline, may share similar biochemical properties with its parent compound. Cevimeline is known to interact with muscarinic receptors, particularly M1 and M3

Cellular Effects

Cevimeline, its parent compound, has been shown to increase secretion of exocrine glands, such as salivary and sweat glands, and increase the tone of smooth muscle in the gastrointestinal and urinary tracts . It’s plausible that Cevimeline N-Oxide may have similar effects.

Molecular Mechanism

Cevimeline is known to bind and activate the muscarinic M1 and M3 receptors . This activation generally results in smooth muscle contraction and increased glandular secretions .

Dosage Effects in Animal Models

Studies on Cevimeline have shown improvement in experimentally induced cognitive deficits in animal models .

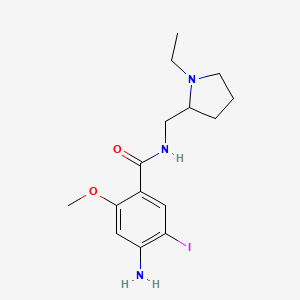

Metabolic Pathways

Cevimeline N-Oxide is a metabolite of Cevimeline, which is metabolized by isozymes CYP2D6 and CYP3A3/4 . Approximately 4% of the dose of Cevimeline is converted to Cevimeline N-Oxide .

Transport and Distribution

Cevimeline has a volume of distribution of approximately 6L/kg and is <20% bound to human plasma proteins . This suggests that Cevimeline, and possibly Cevimeline N-Oxide, is extensively bound to tissues.

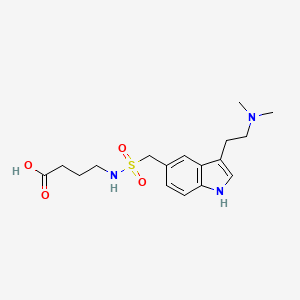

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Cevimeline N-Oxide can be achieved through the oxidation of Cevimeline using a suitable oxidizing agent.", "Starting Materials": [ "Cevimeline", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Add Cevimeline to a reaction flask", "Add the oxidizing agent slowly to the reaction flask while stirring", "Maintain the reaction mixture at a suitable temperature and stirring rate for a sufficient amount of time", "Monitor the progress of the reaction using suitable analytical techniques (e.g. TLC, HPLC)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using suitable techniques (e.g. recrystallization, chromatography)" ] } | |

Numéro CAS |

469890-14-0 |

Formule moléculaire |

C10H17NO2S |

Poids moléculaire |

215.31 g/mol |

Nom IUPAC |

(2R,5R)-2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane] |

InChI |

InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m1/s1 |

Clé InChI |

DWWHPWWQQISZCA-BZCXBAJXSA-N |

SMILES isomérique |

C[C@@H]1O[C@]2(C[N+]3(CCC2CC3)[O-])CS1 |

SMILES |

CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |

SMILES canonique |

CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |

Apparence |

White to Off-White Solid |

melting_point |

>148°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(2’R,3R)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 1-Oxide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.